Mephedrone metabolite M2 Mephedrone metabolite M2
Brand Name: Vulcanchem
CAS No.: 121487-20-5
VCID: VC20886131
InChI: InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)
SMILES: CC1=CC=C(C=C1)C(=O)C(C(=O)O)N
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Mephedrone metabolite M2

CAS No.: 121487-20-5

Cat. No.: VC20886131

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Mephedrone metabolite M2 - 121487-20-5

Specification

CAS No. 121487-20-5
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 2-amino-3-(4-methylphenyl)-3-oxopropanoic acid
Standard InChI InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)
Standard InChI Key GQPNWVMRRHBQNW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(C(=O)O)N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Introduction

Overview of Mephedrone and Its Metabolic Pathway

Mephedrone (4-methylmethcathinone) belongs to the synthetic cathinone class, which are derivatives of cathinone, a naturally occurring beta-keto amphetamine found in the Catha edulis plant . Like other synthetic cathinones, mephedrone undergoes extensive metabolism in the body, producing several metabolites that can be detected in biological samples. Understanding these metabolites is crucial for developing effective detection methods in clinical and forensic settings.

The metabolism of synthetic cathinones typically involves phase I reactions, including N-demethylation, reduction of the keto group, hydroxylation, and oxidation. Phase II metabolism generally follows with glucuronidation or other conjugation reactions. In the metabolic pathway of mephedrone, several distinct metabolites are formed, with M2 representing one of the key transformation products.

Analytical Detection Methods

Mass Spectrometry Identification

Mass spectrometry represents the primary analytical technique for identifying and characterizing mephedrone metabolites. Both high-resolution and low-resolution mass spectrometry methods have been employed in metabolic studies of synthetic cathinones.

For analyzing similar compounds such as mexedrone (a mephedrone analog), researchers have utilized ultra-high-performance liquid chromatography (UHPLC) coupled with both high-resolution time-of-flight (TOF) analyzers and low-resolution triple quadrupole mass spectrometers . These complementary approaches allow for the accurate determination of metabolite structures and the detection of minor metabolites.

Fragmentation Patterns

The fragmentation patterns observed in mass spectrometry provide crucial information for structural elucidation of metabolites. For mephedrone-related compounds, distinctive fragments have been identified that can help characterize the metabolites.

In mephedrone analysis, a characteristic fragment at m/z 119 has been identified, suggested to have an elemental composition of C₈H₇O⁺ . This fragment serves as a marker for the basic structure of mephedrone and potentially its metabolites. When analyzing compounds like 4-MPD, researchers observed similar fragmentation patterns, including fragments at m/z 119.0491, which corresponds to the same molecular formula found for mephedrone .

Metabolic Transformations Leading to M2 Formation

Phase I Metabolism

The formation of M2 metabolite involves phase I metabolic reactions, primarily hydroxylation. Based on studies of similar synthetic cathinones, these hydroxylation reactions are typically mediated by cytochrome P450 enzymes.

For mexedrone, a mephedrone analog, the main phase I metabolic reactions identified include hydroxylation and N- and O-dealkylation . The cytochrome P450 isoforms most involved in these transformations were CYP2C19, CYP2D6, and CYP1A2. CYP2C19 was responsible for both hydroxylated and dealkylated metabolites, while CYP2D6 and CYP1A2 were involved primarily in hydroxylation reactions .

If mephedrone metabolism follows similar patterns, the M2 metabolite would likely be produced through the action of these same CYP450 enzymes, particularly CYP2D6 and CYP1A2 for hydroxylation reactions.

Phase II Metabolism

Following phase I metabolism, synthetic cathinones can undergo phase II conjugation reactions, primarily glucuronidation. In the case of 4-MPD, its M2 metabolite underwent glucuronidation to form a phase II metabolite detected at m/z 398.1806 .

The glucuronide form of the M2 metabolite was confirmed by its fragmentation pattern, which showed the presence of m/z 222.1488, corresponding to the protonated mass of the M2 metabolite after the loss of glucuronic acid (C₆H₁₀O₇ loss) . This regioselective glucuronidation was attributed to the hydroxyl group position in M2 being more accessible compared to hydroxyl positions in other metabolites.

Comparative Analysis with Other Synthetic Cathinones

Understanding mephedrone metabolite M2 benefits from comparative analysis with metabolites of structurally similar synthetic cathinones. The search results provide information about several related compounds, including 4-MPD, 2-NMC, 4F-PHP, and mexedrone.

For 4-MPD, researchers identified several metabolites, with M2 being a hydroxylated derivative. This metabolite underwent further transformation, including glucuronidation to form a phase II metabolite . The hydroxyl group position in M2 appeared to influence its susceptibility to glucuronidation.

Similarly, for 2-NMC, multiple metabolites were identified, including hydroxylated and dealkylated derivatives. The metabolic profile included both phase I and phase II metabolites, with glucuronidation occurring in specific metabolites .

Mexedrone, which is structurally related to mephedrone, showed a metabolic profile characterized by hydroxylation and N- and O-dealkylation reactions, mediated primarily by CYP2C19, CYP2D6, and CYP1A2 . These findings suggest that mephedrone likely undergoes similar metabolic transformations, with its M2 metabolite formed through comparable enzymatic processes.

Toxicological and Forensic Significance

Mephedrone metabolite M2 holds significant importance in toxicological and forensic contexts. As a major metabolite, it serves as a valuable biomarker for mephedrone consumption, allowing for detection beyond the window of detection for the parent compound.

For related compounds like mexedrone, researchers identified the parent compound and hydroxylated metabolites as the most appropriate markers of intake . If mephedrone follows a similar pattern, its M2 hydroxylated metabolite would likely serve as a key marker for detection in biological samples.

Understanding the metabolic profile of mephedrone, including the formation and characteristics of the M2 metabolite, supports the development of comprehensive screening methods for synthetic cathinones in clinical and forensic toxicology. This knowledge enhances the ability to detect and monitor the use of these substances, contributing to public health and safety efforts.

Future Research Directions

Despite the advances in understanding mephedrone metabolism, several knowledge gaps remain regarding the specific characteristics and formation of metabolite M2. Future research should focus on:

  • Detailed structural elucidation of mephedrone metabolite M2, including precise identification of hydroxylation positions

  • Quantitative assessment of M2 formation in various biological matrices

  • Evaluation of M2's pharmacological activity and potential contribution to mephedrone's effects

  • Development of standardized detection methods specifically targeting M2 in forensic and clinical samples

  • Comparative metabolism studies across different populations to identify potential pharmacogenetic influences on M2 formation

Such research would enhance our understanding of mephedrone metabolism and improve detection methods for this synthetic cathinone.

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